molecular formula C16H18O5 B014308 Artanin CAS No. 96917-26-9

Artanin

Cat. No.: B014308
CAS No.: 96917-26-9
M. Wt: 290.31 g/mol
InChI Key: BSOMOYSKROCRIG-UHFFFAOYSA-N
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Description

Artanin is a naturally occurring compound belonging to the group of flavonoids. It is a coumarin derivative known for its biological activities, particularly in relation to Alzheimer’s disease. This compound exhibits acetylcholinesterase inhibitory activity and inhibits amyloid beta aggregation, making it a compound of interest in neurodegenerative disease research .

Preparation Methods

Artanin can be synthesized through various synthetic routes. One method involves the formation of leptodactylone and 5,7,8-trimethoxycoumarin from pyrogallol in a multi-step process. Another approach synthesizes coumarin derivatives from 2,4-dihydroxy-3,6-dimethoxybenzaldehyde

Chemical Reactions Analysis

Artanin undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

    Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Artanin has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying coumarin derivatives and their reactions.

    Biology: Investigated for its role in inhibiting acetylcholinesterase and amyloid beta aggregation, making it relevant in Alzheimer’s disease research.

    Medicine: Potential therapeutic agent for neurodegenerative diseases due to its biological activities.

    Industry: Limited industrial applications, primarily used in research settings.

Mechanism of Action

Artanin exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease. Additionally, this compound inhibits the aggregation of amyloid beta, a protein associated with the development of Alzheimer’s disease .

Comparison with Similar Compounds

Artanin is compared with other coumarin derivatives such as phellopterin and toddalolactone. Phellopterin, which contains a furan ring, exhibits better activity than this compound due to its higher electron delocalization. Toddalolactone, another coumarin derivative, also shows significant biological activity . These comparisons highlight the unique structural features and biological activities of this compound.

Similar Compounds

  • Phellopterin
  • Toddalolactone
  • Ulopterol

This compound’s unique combination of acetylcholinesterase inhibition and amyloid beta aggregation inhibition sets it apart from other similar compounds, making it a valuable compound in neurodegenerative disease research.

Properties

IUPAC Name

5,7-dimethoxy-8-(3-methylbut-2-enoxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-10(2)7-8-20-16-13(19-4)9-12(18-3)11-5-6-14(17)21-15(11)16/h5-7,9H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOMOYSKROCRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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